molecular formula C19H20N2O4 B2604611 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide CAS No. 1105241-45-9

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B2604611
CAS RN: 1105241-45-9
M. Wt: 340.379
InChI Key: WRFGDDBJOXXPQV-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized for use as insensitive energetic materials, showcasing moderate thermal stabilities and insensitivity towards impact and friction, indicating potential applications in materials science (Yu et al., 2017).

Anticancer and Antimicrobial Applications

  • A study on the carcinogenicity of 5-nitrofurans with heterocyclic substituents highlighted the potential health risks associated with certain furan derivatives, which could inform safety assessments in pharmaceutical and chemical industries (Cohen et al., 1975).

Biological Activities

  • Thiol-mediated generation of nitric oxide by furoxans and their vasodilator action suggest a biochemical mechanism that could be harnessed for therapeutic applications, emphasizing the importance of understanding the reactivity of such compounds with biological molecules (Feelisch et al., 1992).

Antioxidative Activities

  • The antioxidative activities of heterocyclic compounds found in brewed coffee, including pyrroles and furans, demonstrate the potential health benefits and chemical properties of these compounds, which could have implications for food science and nutrition (Fuster et al., 2000).

properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13(2)14-5-7-16(8-6-14)24-12-19(22)20-11-15-10-18(25-21-15)17-4-3-9-23-17/h3-10,13H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFGDDBJOXXPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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